molecular formula C21H21BrGe B14453280 Bromotris(4-methylphenyl)germane CAS No. 72454-26-3

Bromotris(4-methylphenyl)germane

Cat. No.: B14453280
CAS No.: 72454-26-3
M. Wt: 425.9 g/mol
InChI Key: RLTVWVAZMUNXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromotris(4-methylphenyl)germane is an organogermanium compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a germanium atom bonded to three 4-methylphenyl groups and one bromine atom. Its unique structure imparts distinct chemical properties, making it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromotris(4-methylphenyl)germane typically involves the reaction of germanium tetrachloride with 4-methylphenylmagnesium bromide in an ether solvent. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product. The reaction conditions generally require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bromotris(4-methylphenyl)germane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

    Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.

    Reduction Reactions: Reduction can lead to the formation of germane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like alkyl halides or aryl halides under basic conditions.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Yield various substituted germanium compounds.

    Oxidation Reactions: Produce germanium dioxide derivatives.

    Reduction Reactions: Result in the formation of germane derivatives.

Scientific Research Applications

Bromotris(4-methylphenyl)germane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bromotris(4-methylphenyl)germane involves its interaction with specific molecular targets. The compound can act as a photoinitiator, where it absorbs light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The molecular pathways involved include the generation of free radicals that propagate the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromotris(4-methylphenyl)germane is unique due to its specific structure, which imparts distinct photoinitiating properties. Its ability to generate reactive species under light exposure makes it valuable in surface-initiated polymerization and other photochemical applications .

Properties

CAS No.

72454-26-3

Molecular Formula

C21H21BrGe

Molecular Weight

425.9 g/mol

IUPAC Name

bromo-tris(4-methylphenyl)germane

InChI

InChI=1S/C21H21BrGe/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

RLTVWVAZMUNXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Ge](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.